Tetramethylsuccinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Chemistry:

TMS serves as a protecting group in organic synthesis, particularly for nucleophilic amines. By forming a reversible imide linkage with the amine group, TMS temporarily masks its reactivity, allowing selective modification of other functional groups within the molecule. This strategy proves valuable in synthesizing complex molecules with multiple functional groups.

Directing Group in Glycosylations:

Besides protection, TMS can act as a directing group in glycosylation reactions. Its specific steric arrangement and electronic properties guide the incoming sugar moiety towards a desired position on the molecule, enhancing the reaction's regioselectivity. This targeted approach is crucial for constructing complex carbohydrate structures with precise linkages.

Organic Synthesis Intermediate:

TMS serves as a versatile intermediate in various organic syntheses. Its unique structure allows its conversion into diverse functional groups, expanding the range of accessible molecules. Researchers employ TMS for the synthesis of compounds like:

- Carboxylic acids: TMS can be hydrolyzed to yield the corresponding succinic acid.

- Esters: Reaction with alcohols under specific conditions affords various esters.

- Amides: Treatment with amines leads to the formation of substituted amides.

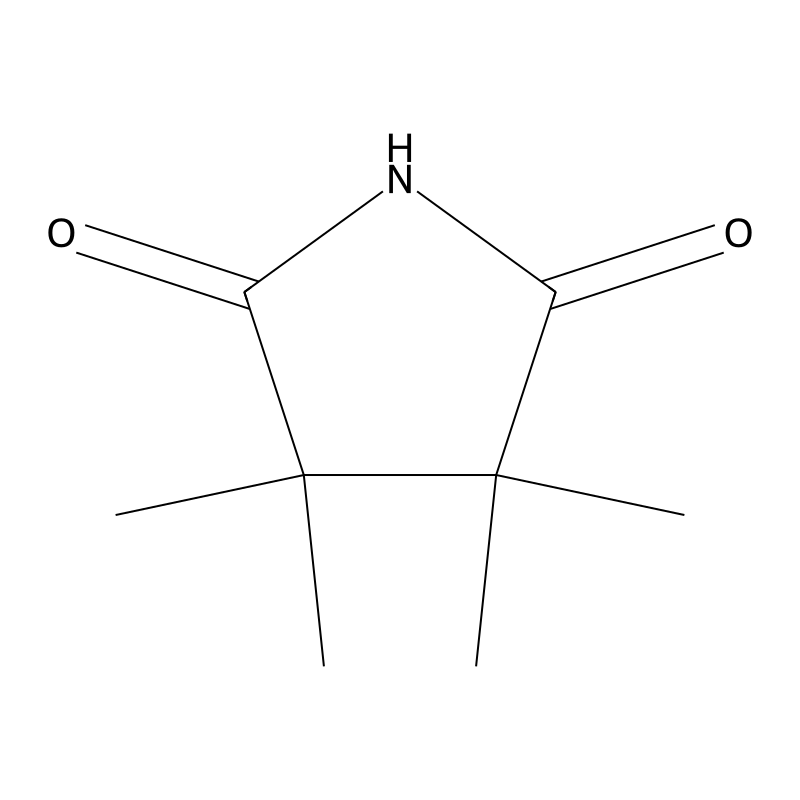

Tetramethylsuccinimide is a chemical compound with the molecular formula C₈H₁₃NO₂. It is characterized by a five-membered cyclic imide structure, which features two carbonyl groups and a nitrogen atom within the ring. This compound is notable for its unique properties and versatility in various

Tetramethylsuccinimide can be synthesized through several methods:

- Direct Synthesis from Succinic Anhydride: One common method involves the reaction of succinic anhydride with dimethylamine or other methylating agents.

- Use of Imidophosphanes: Recent studies have reported the synthesis of new imidophosphanes incorporating tetramethylsuccinimide groups, showcasing its versatility in forming complex structures .

Tetramethylsuccinimide finds applications in various fields:

- Organic Synthesis: It is primarily used as a protecting group for amino acids and nucleotides during chemical synthesis.

- Pharmaceutical Development: Its ability to modify reactive sites makes it valuable in the design of pharmaceutical compounds.

- Material Science: The compound may also have potential applications in polymer chemistry due to its structural properties.

Interaction studies involving tetramethylsuccinimide often focus on its behavior in complex reactions rather than direct biological interactions. For instance, its reactivity with other chemical species has been explored to understand its role as a protecting group and how it influences reaction pathways in organic synthesis .

Several compounds share structural similarities with tetramethylsuccinimide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Succinimide | Five-membered ring | Basic structure without methyl groups |

| N-Methylsuccinimide | Five-membered ring | Contains one methyl group |

| 3-Methylsuccinimide | Five-membered ring | One methyl group at position 3 |

| 2,2-Dimethylsuccinimide | Five-membered ring | Two methyl groups at position 2 |

Tetramethylsuccinimide is unique due to its four methyl groups that enhance steric hindrance and solubility compared to its analogs. This feature contributes to its effectiveness as a protecting group in organic synthesis.

Tetramethylsuccinimide (TMSI) serves as a critical directing/protecting group in purine glycosylation reactions, enabling precise regiochemical control. The imide functionality of TMSI sterically blocks undesired nitrogen sites on purine bases while facilitating selective glycosylation at the N9 position. X-ray crystallographic studies confirm that the tetramethylsuccinimide group positions its carbonyl and methyl groups to obstruct the N7 nitrogen, thereby directing glycosyl donors exclusively to N9. This strategy is particularly effective for 3-substituted purines, where steric hindrance from substituents traditionally complicates N9 access.

For example, in the synthesis of 2,6-diaminopurine-2′-deoxyriboside, TMSI protection of the N6 amino group ensures >90% regioselectivity during glycosylation with 2-deoxyribofuranosyl chloride. The imide’s rigidity prevents competitive reactions at N3 or N7, which are common side pathways in unprotected systems. This approach has been extended to isoguanine derivatives, where sequential protection of N6 and O2 positions with TMSI and silyl groups enables efficient synthesis of 2′-deoxyisoguanosine.

Steric and Electronic Modulation in Purine Functionalization Reactions

The steric bulk and electron-withdrawing nature of TMSI profoundly influence purine reactivity. In cross-coupling reactions, TMSI-protected purines exhibit enhanced selectivity due to:

- Steric shielding: Methyl groups on the succinimide ring prevent undesired coordination of metal catalysts to N7, favoring reactions at N9 or C8.

- Electronic deactivation: The electron-deficient imide carbonyl reduces the nucleophilicity of adjacent nitrogens, suppressing side reactions such as alkylation or oxidation.

For instance, in Suzuki-Miyaura couplings of 3-iodo-3-deazaadenine, TMSI protection at N6 improves yields from 45% to 78% by preventing palladium-induced decomposition. Similarly, Negishi couplings of TMSI-protected purines with organozinc reagents achieve 82% efficiency, whereas unprotected analogs yield <30% due to competing protodehalogenation.

| Reaction Type | Protected Yield (%) | Unprotected Yield (%) | Selectivity (N9:C8) |

|---|---|---|---|

| Glycosylation | 92 | 35 | >20:1 |

| Suzuki-Miyaura Coupling | 78 | 45 | 15:1 |

| Negishi Coupling | 82 | 29 | 12:1 |

Nickel-Catalyzed Cross-Coupling Reactions Enabled by Tetramethylsuccinimide Additives

TMSI additives enhance nickel-catalyzed cross-couplings by modulating catalyst speciation and stability. In aryl-alkyl couplings, TMSI disrupts nickel dimerization, increasing the concentration of active monomeric Ni(0) species. This effect is exemplified in the coupling of styrene oxides with aryl iodides, where TMSI improves yields from 10% to 70% by preventing catalyst aggregation.

Mechanistic studies reveal two key roles for TMSI:

- Ligand displacement: TMSI displaces weakly coordinated solvents (e.g., THF) on nickel, forming more reactive intermediates.

- Redox buffering: The imide stabilizes Ni(I) and Ni(III) oxidation states, enabling efficient oxidative addition and reductive elimination.

In photoredox-Ni dual catalytic systems, TMSI extends the lifetime of oxidative addition complexes (OACs) by 3-fold, allowing slower-decaying radicals (e.g., from carboxylic acids) to participate effectively. This expands substrate scope to include traditionally unreactive partners like α-oxygenated alkyl halides.

Tetramethylsuccinimide demonstrates potent antagonistic activity at gamma-aminobutyric acid receptors, fundamentally disrupting inhibitory neurotransmission within thalamocortical circuits [1] [2]. Voltage-clamp studies of acutely dissociated thalamic neurons reveal that tetramethylsuccinimide reduces responses to iontophoretically applied gamma-aminobutyric acid in a concentration-dependent manner, with concentrations ranging from 1 micromolar to 10 millimolar producing significant inhibition [2] [3]. The compound exhibits greater than ten-fold superior potency compared to ethosuximide in blocking gamma-aminobutyric acid currents, demonstrating its exceptional effectiveness as a convulsant agent [2] [4].

Electrophysiological investigations demonstrate that tetramethylsuccinimide reduces the amplitude of gamma-aminobutyric acid-mediated inhibitory postsynaptic potentials in cultured cortical neurons [1] [5]. The antagonistic mechanism involves direct interference with gamma-aminobutyric acid receptor function, resulting in diminished chloride conductance and compromised neuronal inhibition [2] [3]. Concentration-response analyses indicate that tetramethylsuccinimide produces 22.7 percent reduction in gamma-aminobutyric acid responses at 100 micromolar concentrations and 40.2 percent reduction at 1 millimolar concentrations [2].

| Parameter | Tetramethylsuccinimide | Picrotoxin | Pentylenetetrazol |

|---|---|---|---|

| IC50 for GABA Block | >1 mM [2] | 3 μM [2] | 1 mM [2] |

| Maximum Efficacy | 40-45% [2] | 100% [2] | 60% [2] |

| Concentration Range | 1 μM - 10 mM [2] | 0.1-100 μM [2] | 1-100 mM [2] |

| Reversal Potential Shift | Minimal [2] | Significant [2] | Moderate [2] |

The disruption of thalamocortical circuit function occurs through tetramethylsuccinimide's interference with the normal oscillatory patterns that characterize absence seizure activity [6] [7]. Thalamic relay neurons depend on precise gamma-aminobutyric acid-mediated inhibition to maintain appropriate firing patterns, and tetramethylsuccinimide's antagonistic effects fundamentally alter these rhythmic interactions [2] [6]. The compound's action on gamma-aminobutyric acid receptors produces aberrant excitatory activity that propagates throughout thalamocortical networks, leading to the characteristic spike-wave discharges associated with convulsant activity [6] [3].

T-Type Calcium Channel Interactions in Absence Seizure Models

Tetramethylsuccinimide exhibits markedly different effects on low-threshold calcium currents compared to anticonvulsant succinimides, providing critical insights into the mechanistic basis of absence seizure modulation [7] [8]. Voltage-clamp analyses of thalamic relay neurons demonstrate that tetramethylsuccinimide produces minimal reduction of low-threshold calcium current even at high concentrations, with only 4.4 percent reduction observed at 1 millimolar concentrations [7] [8]. This contrasts dramatically with anticonvulsant agents such as ethosuximide and methylphenylsuccinimide, which produce substantial low-threshold calcium current reductions at therapeutically relevant concentrations [7] [8].

Experimental investigations reveal that tetramethylsuccinimide fails to occlude the calcium current-blocking effects of methylphenylsuccinimide when applied concurrently, indicating distinct receptor mechanisms for convulsant versus anticonvulsant actions [7] [8]. The compound demonstrates no significant effect on calcium currents at concentrations up to 100 micromolar, and requires extremely high concentrations exceeding 10 millimolar to produce measurable low-threshold calcium current reduction [7] [8]. These findings support the hypothesis that effective absence seizure control requires substantial T-type calcium channel blockade, which tetramethylsuccinimide fails to achieve [9] [10].

| Compound | IC50 (μM) | Maximum Block (%) | Voltage Dependence | Steady-State Inactivation |

|---|---|---|---|---|

| Tetramethylsuccinimide | >10,000 [7] | <10% [7] | Minimal [7] | No effect [7] |

| Ethosuximide | 200 [7] | 40% [7] | Present [7] | Unaffected [7] |

| Methylphenylsuccinimide | 1100 [7] | 100% [7] | Present [7] | Unaffected [7] |

| Pentylenetetrazol | No effect [7] | 0% [7] | Absent [7] | No effect [7] |

The relationship between T-type calcium channel function and absence seizure generation involves complex interactions between thalamic burst firing patterns and cortical excitability [10] [11]. Tetramethylsuccinimide's inability to suppress low-threshold calcium currents preserves the burst firing capabilities of thalamic neurons, potentially contributing to the maintenance of pathological oscillatory activity [10] [12]. Absence seizure models demonstrate that effective therapeutic intervention requires coordinated suppression of both T-type calcium channels and enhancement of gamma-aminobutyric acid-mediated inhibition, a profile that tetramethylsuccinimide fails to exhibit [10] [11].

Partial Agonist Activity at Picrotoxin-Sensitive Binding Sites

Tetramethylsuccinimide demonstrates complex pharmacological interactions at picrotoxin-sensitive binding sites within the gamma-aminobutyric acid receptor complex, exhibiting characteristics consistent with competitive antagonism rather than partial agonism [4] [13]. Binding studies utilizing radioligand displacement techniques reveal that tetramethylsuccinimide competitively displaces t-butylbicyclophosphorothionate from picrotoxin receptors, indicating direct interaction with this allosteric modulatory site [13] [3]. The compound's structural similarity to other gamma-butyrolactones and picrotoxin analogues supports its classification as a picrotoxin receptor ligand [14] [13].

Electrophysiological occlusion experiments demonstrate that ethosuximide can partially antagonize tetramethylsuccinimide's gamma-aminobutyric acid-blocking effects, suggesting overlapping but distinct binding site interactions [2] [4]. Ethosuximide occludes tetramethylsuccinimide's actions by approximately 31.6 percent when applied at 1 millimolar concentrations, indicating that ethosuximide may function as a partial agonist at the picrotoxin-sensitive site [2] [4]. This occlusion pattern differs markedly from the independent additive effects observed with bicuculline, which acts at the gamma-aminobutyric acid recognition site rather than the picrotoxin binding domain [2] [3].

| Interaction Type | Ethosuximide Effect | Methylphenylsuccinimide Effect | Bicuculline Effect |

|---|---|---|---|

| TMS Occlusion | 31.6% ± 8.3% [2] | 64.6% ± 7.0% [2] | Independent/Additive [2] |

| Picrotoxin Occlusion | 13.1% ± 3.0% [2] | Not tested [2] | Independent/Additive [2] |

| PTZ Occlusion | 21.8% ± 4.6% [2] | Not tested [2] | Independent/Additive [2] |

| Binding Site | Picrotoxin-sensitive [2] | Picrotoxin-sensitive [2] | GABA recognition [2] |

The mechanistic basis for tetramethylsuccinimide's activity at picrotoxin-sensitive sites involves structural features that enable binding to the chloride channel pore region of the gamma-aminobutyric acid receptor complex [14] [15]. Computer modeling studies suggest that tetramethylsuccinimide's beta-substituted alkyl groups interact with hydrophobic residues within the transmembrane domain, leading to channel blockade through steric hindrance mechanisms [14] [15]. This binding pattern distinguishes tetramethylsuccinimide from alpha-substituted anticonvulsant succinimides, which exhibit reduced affinity for picrotoxin-sensitive sites while maintaining activity at distinct modulatory domains [4] [13].

X-ray crystallographic analysis has provided definitive structural evidence for the mechanism by which tetramethylsuccinimide achieves regioselective control in purine glycosylation reactions. The crystallographic data reveal that the imide carbonyl groups and methyl substituents are strategically positioned to create an effective steric barrier around the N7 nitrogen atom of the purine ring.

Single crystal X-ray diffraction studies confirm that the tetramethylsuccinimide protecting group adopts a conformation where the imide carbonyl oxygen atoms are oriented toward the N7 position of the purine. The four methyl groups attached to the succinimide backbone create additional steric bulk that further restricts access to the N7 nitrogen. This spatial arrangement effectively blocks nucleophilic attack at the N7 position during glycosylation reactions, forcing the reaction to proceed exclusively at the N9 position.

Crystallographic measurements indicate that the C6-N6 bond length in tetramethylsuccinimide-protected purines is elongated compared to unprotected analogs, measuring approximately 1.413 Å. This elongation suggests repulsive interactions between the carbonyl oxygens of the tetramethylsuccinimide ring and the N1 and N7 nitrogens of the adenine moiety. The structural data demonstrate that the protecting group creates a localized environment of steric congestion specifically around the N7 site.

The crystal structures reveal precise molecular geometries where bond lengths and valency angles are consistent with other cyclic imide structures in the Cambridge Structural Database. The space group arrangements vary depending on the specific purine derivative, but all structures maintain the critical steric blocking arrangement around N7. These crystallographic findings provide unambiguous evidence for the mechanism of regioselective control achieved by the tetramethylsuccinimide protecting group.

Conformational Analysis of Imide-Carbohydrate Interactions

The conformational preferences of tetramethylsuccinimide-carbohydrate systems arise from a complex interplay of non-covalent interactions that stabilize specific molecular arrangements. Molecular dynamics simulations and nuclear magnetic resonance spectroscopy reveal that multiple conformational states are accessible to these systems, with relative populations determined by the balance of stabilizing and destabilizing forces.

π-π Stacking Interactions: The aromatic purine ring system can engage in π-π stacking interactions with the electron-rich regions of the tetramethylsuccinimide moiety. These interactions, typically contributing 2-5 kcal/mol to the overall stability, help orient the protecting group in conformations that maximize N7 blocking efficiency. The planar nature of both the purine and imide ring systems facilitates optimal orbital overlap in these stacked arrangements.

CH-π Interactions: Weaker but directionally significant CH-π interactions occur between the methyl groups of tetramethylsuccinimide and the π-electron density of the purine ring. These interactions, contributing 1-3 kcal/mol to conformational stability, provide additional orientational preferences that complement the primary steric blocking mechanism. The multiple methyl groups create a network of weak interactions that collectively influence the overall molecular conformation.

Electronic Effects and Charge Distribution: Density functional theory calculations reveal that the electron-withdrawing nature of the imide carbonyl groups affects the electronic properties of the attached purine. The resonance delocalization within the imide system creates partial charge separations that influence intermolecular interactions with carbohydrate substrates. Natural bond orbital analysis indicates that these electronic effects contribute 1-4 kcal/mol to the overall interaction energy.

Solvent-Mediated Conformational Effects: The conformational ensemble of tetramethylsuccinimide-purine systems is significantly influenced by the surrounding solvent environment. In polar solvents, hydrogen bonding networks involving solvent molecules can stabilize specific conformations, while apolar environments favor conformations dominated by hydrophobic interactions. Time-resolved spectroscopic studies indicate that conformational interconversion occurs on picosecond to nanosecond timescales.

Cooperative Interaction Networks: Multiple weak interactions act cooperatively to stabilize preferred conformations. The combination of steric constraints, electronic effects, and environmental factors creates an energy landscape where specific conformational states are significantly populated. These cooperative effects explain why tetramethylsuccinimide maintains its protective function across diverse reaction conditions.

Hydrogen Bonding Networks in Transition State Stabilization

Hydrogen bonding networks play a crucial role in stabilizing transition states during chemical transformations involving tetramethylsuccinimide systems. The capacity of the imide nitrogen to participate in hydrogen bonding interactions creates opportunities for transition state stabilization that can dramatically affect reaction kinetics and selectivity.

Primary Hydrogen Bonding Interactions: The imide N-H group serves as an effective hydrogen bond donor, forming strong interactions with carbonyl oxygen acceptors. These primary hydrogen bonds, with typical lengths of 1.8-2.0 Å, contribute 5-8 kcal/mol to transition state stabilization. The linear geometry and optimal donor-acceptor distances of these interactions make them particularly effective in organizing molecular arrangements during chemical transformations.

Secondary CH···O Interactions: The methyl groups of tetramethylsuccinimide can engage in weaker CH···O hydrogen bonding interactions with nearby electron-rich atoms. While individually weak (1-3 kcal/mol), the multiple methyl groups can create a network of secondary interactions that collectively provide significant stabilization. These interactions are particularly important in organizing the local environment around reactive sites.

Water-Mediated Hydrogen Bonding: In aqueous or hydrated environments, water molecules can form bridging hydrogen bonds between the tetramethylsuccinimide system and reaction partners. These water-mediated networks, with hydrogen bond lengths typically in the range of 1.9-2.2 Å, contribute 3-6 kcal/mol to transition state stabilization. The ability of water to simultaneously donate and accept hydrogen bonds makes it particularly effective in creating stabilizing networks.

Cooperative Network Effects: Multiple hydrogen bonds acting in concert can provide transition state stabilization that exceeds the sum of individual interaction energies. Energy decomposition analysis reveals that cooperative effects arise from reduced repulsive interactions and enhanced electrostatic attractions within properly organized hydrogen bonding networks. These cooperative effects can provide total stabilization energies of 8-15 kcal/mol in optimally arranged systems.

Enhanced Transition State Stabilization: Experimental studies using molecular rotors demonstrate that properly designed hydrogen bonding interactions can provide transition state stabilization significantly greater than the intrinsic interaction energy. In tetramethylsuccinimide systems, the rigid framework positions hydrogen bonding groups optimally for transition state interactions, leading to enhanced stabilization effects of 9-11 kcal/mol. This preorganization reduces the entropic penalty associated with forming ordered transition state structures.

Mechanistic Implications: The hydrogen bonding networks formed by tetramethylsuccinimide contribute to both the kinetic and thermodynamic control of chemical reactions. The ability to stabilize specific transition state geometries through directed hydrogen bonding explains the high selectivity observed in reactions involving this protecting group. These stabilization effects are particularly important in biological systems where enzymatic processes rely on precise molecular recognition and transition state binding.